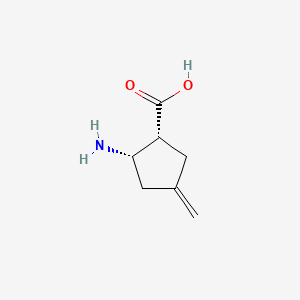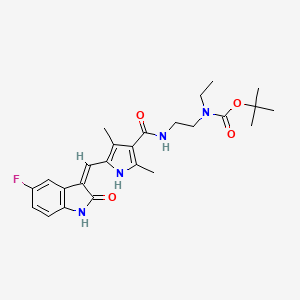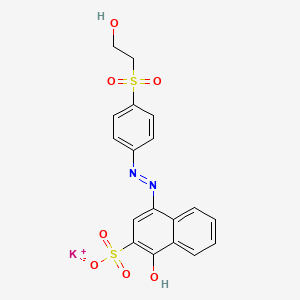
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is a synthetic lipid compound that has been extensively studied for its biochemical and physiological effects. It belongs to the family of chlorinated lipids and is known for its anti-inflammatory and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 involves the esterification of palmitic acid and linoleic acid with 3-chloropropanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The use of deuterium-labeled reagents is essential for the preparation of the deuterated version of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in lipidomics and mass spectrometry studies.
Biology: Investigated for its role in cellular membrane dynamics and lipid metabolism.
Mécanisme D'action
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol: The non-deuterated version of the compound.
rac-1-Linoleoyl-3-chloropropanediol-d5: A similar compound with linoleic acid esterified at the first position.
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: Another chlorinated lipid with oleic acid instead of linoleic acid.
Uniqueness
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological samples .
Propriétés
Numéro CAS |
1246833-66-8 |
|---|---|
Formule moléculaire |
C37H67ClO4 |
Poids moléculaire |
616.4 g/mol |
Nom IUPAC |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/i33D2,34D2,35D |
Clé InChI |
KBIIPAPVKFNOGB-LFANZNJBSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)






![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
